![molecular formula C16H20N2O2S B5505361 2,4,6-trimethyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B5505361.png)
2,4,6-trimethyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, including 2,4,6-trimethyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide, often involves the reaction of sulfonyl chloride with aminopyridine in the presence of a base such as Na2CO3 and a scavenger like HCl. This method yields high-purity compounds in significant yields, as demonstrated by Ijuomah et al. (2022), who synthesized a closely related compound, N-pyridin-3-yl-benzenesulfonamide, with a yield of 93.3% (Ijuomah, Ike, & Obi, 2022).
Molecular Structure Analysis
The molecular and supramolecular structures of benzenesulfonamide derivatives, including those closely related to this compound, have been reported in detail. For instance, Jacobs et al. (2013) described the supramolecular structures of N-[2-(pyridin-2-yl)ethyl]methanesulfonamide, highlighting the presence of N-H...N hydrogen bonds and π-π stacking interactions in the crystal lattice, which are critical for understanding the molecular arrangement and stability of these compounds (Jacobs, Chan, & O'Connor, 2013).
Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibitor for Ocular Hypertension
A topical carbonic anhydrase inhibitor, closely related to 2,4,6-trimethyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide, demonstrated significant efficacy in lowering intraocular pressure in patients with ocular hypertension. This indicates its potential as an alternative in the medical management of glaucoma without systemic side effects (Lewis et al., 1986).
Novel Inhibitor for Solid Tumors
SLC-0111, a ureido-substituted benzenesulfonamide, has been evaluated for its safety and potential efficacy in patients with advanced solid tumors. The study established the recommended Phase 2 dose, indicating its potential application in future clinical investigations for cancer treatment (McDonald et al., 2020).
Pharmacokinetics of Pomegranate Juice Ellagitannin Metabolites
Research into the metabolites of pomegranate juice ellagitannins in human plasma suggests that such compounds may persist in plasma and tissues, potentially contributing to the health benefits observed with chronic pomegranate juice consumption. This study opens avenues for exploring the health implications of dietary intake of related compounds (Seeram et al., 2006).
Eigenschaften
IUPAC Name |
2,4,6-trimethyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-12-10-13(2)16(14(3)11-12)21(19,20)18-9-6-15-4-7-17-8-5-15/h4-5,7-8,10-11,18H,6,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFFZYFDGHSTJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC2=CC=NC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
19.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49669520 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.